molecular formula C25H29FN2O3 B12057371 N-(2-fluorophenyl)-4-hydroxy-1-nonyl-2-oxo-1,2-dihydroquinoline-3-carboxamide

N-(2-fluorophenyl)-4-hydroxy-1-nonyl-2-oxo-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B12057371
M. Wt: 424.5 g/mol
InChI Key: FOMBNHCKCWHAMG-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-4-hydroxy-1-nonyl-2-oxo-1,2-dihydroquinoline-3-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a fluorophenyl group, a hydroxy group, a nonyl chain, and a quinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-4-hydroxy-1-nonyl-2-oxo-1,2-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of the Nonyl Chain: The nonyl chain can be introduced via Friedel-Crafts alkylation, where the quinoline core reacts with nonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the quinoline core.

    Hydroxylation: The hydroxy group can be introduced through a hydroxylation reaction, typically using reagents such as hydrogen peroxide or osmium tetroxide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-4-hydroxy-1-nonyl-2-oxo-1,2-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the quinoline core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, alkoxides.

Major Products Formed

    Oxidation: Formation of quinoline-2,4-dione derivatives.

    Reduction: Formation of hydroxyquinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

N-(2-fluorophenyl)-4-hydroxy-1-nonyl-2-oxo-1,2-dihydroquinoline-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-4-hydroxy-1-nonyl-2-oxo-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-fluorophenyl)-1-nonyl-2-oxo-1,2-dihydroquinoline-3-carboxamide: Lacks the hydroxy group, which may affect its reactivity and biological activity.

    N-(2-chlorophenyl)-4-hydroxy-1-nonyl-2-oxo-1,2-dihydroquinoline-3-carboxamide: Contains a chlorine atom instead of fluorine, which can influence its chemical properties and interactions.

    N-(2-fluorophenyl)-4-hydroxy-1-octyl-2-oxo-1,2-dihydroquinoline-3-carboxamide: Has a shorter alkyl chain, which may affect its solubility and bioavailability.

Uniqueness

N-(2-fluorophenyl)-4-hydroxy-1-nonyl-2-oxo-1,2-dihydroquinoline-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorophenyl group enhances its stability and membrane permeability, while the hydroxy group provides additional sites for chemical modification and interaction with biological targets.

Properties

Molecular Formula

C25H29FN2O3

Molecular Weight

424.5 g/mol

IUPAC Name

N-(2-fluorophenyl)-4-hydroxy-1-nonyl-2-oxoquinoline-3-carboxamide

InChI

InChI=1S/C25H29FN2O3/c1-2-3-4-5-6-7-12-17-28-21-16-11-8-13-18(21)23(29)22(25(28)31)24(30)27-20-15-10-9-14-19(20)26/h8-11,13-16,29H,2-7,12,17H2,1H3,(H,27,30)

InChI Key

FOMBNHCKCWHAMG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=CC=C3F)O

Origin of Product

United States

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